molecular formula C16H13ClN2O2S B2390260 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 868230-41-5

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2390260
CAS No.: 868230-41-5
M. Wt: 332.8
InChI Key: KCBULDLIKQQOBK-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide: is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzothiazole core substituted with a chlorine atom at the 7th position, a methyl group at the 4th position, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination and Methylation: The benzothiazole core is then chlorinated at the 7th position and methylated at the 4th position using appropriate reagents such as thionyl chloride and methyl iodide.

    Coupling with Methoxybenzamide: The final step involves coupling the chlorinated and methylated benzothiazole with 3-methoxybenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology:

    Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.

    Enzyme Inhibitors: It can be investigated as a potential inhibitor of specific enzymes.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry:

    Material Science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole core is known to interact with various biological pathways, potentially affecting cell signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-chlorobenzamide
  • N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-hydroxybenzamide
  • N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-aminobenzamide

Uniqueness:

  • Substitution Pattern: The presence of a methoxy group at the 3rd position of the benzamide moiety distinguishes it from other similar compounds.
  • Biological Activity: The specific substitution pattern may confer unique biological activities, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-6-7-12(17)14-13(9)18-16(22-14)19-15(20)10-4-3-5-11(8-10)21-2/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBULDLIKQQOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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